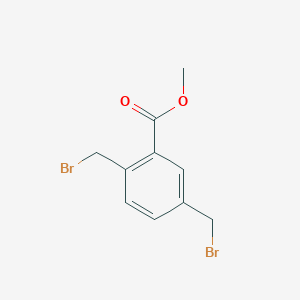

Methyl 2,5-bis(bromomethyl)benzoate

描述

Structural Characterization of Methyl 2,5-Bis(bromomethyl)benzoate

Molecular Architecture and Crystallographic Analysis

This compound (C₁₀H₁₀Br₂O₂) features a benzoate core substituted with bromomethyl groups at the 2- and 5-positions and a methoxycarbonyl group at the 1-position (Figure 1). The molecule adopts a planar aromatic ring system, with the ester group slightly tilted relative to the benzene plane, as observed in analogous structures.

Crystallographic data for the 2,5-isomer remain limited in the literature; however, insights can be extrapolated from related bromomethyl benzoates. For instance, 3,5-bis(bromomethyl)phenyl acetate (C₁₀H₁₀Br₂O₂) crystallizes in a triclinic space group (P1) with two independent molecules per asymmetric unit. The bromine atoms occupy opposite sides of the aromatic ring, fostering Br⋯Br interactions classified as type I (van der Waals) and type II (directional). These interactions contribute to layered molecular packing, a feature likely shared by the 2,5-isomer due to similar steric and electronic profiles.

Table 1: Comparative Crystallographic Parameters of Bromomethyl Benzoates

The absence of specific data for the 2,5-isomer underscores the need for targeted crystallographic studies to resolve its packing motifs and intermolecular interactions.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Profiling

While experimental NMR data for the 2,5-isomer are not explicitly reported, its structure predicts distinct spectral features:

- ¹H NMR : Two doublets for the diastereotopic bromomethyl protons (δ ~4.3–4.6 ppm), a singlet for the methoxy group (δ ~3.9 ppm), and aromatic protons as a multiplet (δ ~7.5–8.2 ppm).

- ¹³C NMR : Peaks for the carbonyl carbon (δ ~165–170 ppm), bromomethyl carbons (δ ~30–35 ppm), and aromatic carbons (δ ~125–140 ppm).

Comparative analysis with the 2,3-isomer (CAS 127168-91-6) reveals shifts attributable to substituent positioning. For example, the 2,3-isomer’s crowded substituents may deshield adjacent protons, upshifting their chemical shifts.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of this compound would exhibit a molecular ion peak at m/z 320.91 ([M+H]⁺). Key fragments include:

- Loss of two bromine atoms (m/z 242.03, [M+H-2Br]⁺).

- Cleavage of the ester group (m/z 199.98, [C₇H₅Br₂O]⁺).

Predicted collision cross sections (CCS) for adducts like [M+Na]⁺ (~156.6 Ų) align with computational models for brominated aromatics.

Infrared (IR) Spectral Signatures

IR spectroscopy would highlight stretches for the ester carbonyl (~1720 cm⁻¹), C-Br bonds (~600–650 cm⁻¹), and aromatic C-H bending (~750–800 cm⁻¹). The absence of O-H stretches distinguishes it from hydroxylated analogs.

Comparative Analysis of Positional Isomers

The substitution pattern profoundly influences the physicochemical properties of bromomethyl benzoates:

Table 2: Physicochemical Properties of Positional Isomers

- Steric Effects : The 2,3-isomer’s adjacent substituents induce greater steric hindrance, lowering symmetry and complicating crystallization compared to the 2,5- and 3,5-isomers.

- Intermolecular Interactions : The 3,5-isomer forms Br⋯Br and C–H⋯O bonds, whereas the 2,5-isomer likely prioritizes C–H⋯π interactions due to substituent spacing.

属性

CAS 编号 |

74725-06-7 |

|---|---|

分子式 |

C10H10Br2O2 |

分子量 |

321.99 g/mol |

IUPAC 名称 |

methyl 2,5-bis(bromomethyl)benzoate |

InChI |

InChI=1S/C10H10Br2O2/c1-14-10(13)9-4-7(5-11)2-3-8(9)6-12/h2-4H,5-6H2,1H3 |

InChI 键 |

IXYYTQMKCJWOLL-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=C(C=CC(=C1)CBr)CBr |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers: Methyl 3,5-Bis(bromomethyl)benzoate

Methyl 3,5-bis(bromomethyl)benzoate (CAS: Not explicitly provided; referred to as compound 8 in ) is a positional isomer of the target compound. The bromomethyl groups are located at the 3- and 5-positions instead of 2- and 5-positions.

Sulfonate Analogues: Methyl 2,5-Bis[(methylsulfonyl)oxy]benzoate

This compound replaces bromomethyl groups with methylsulfonyloxy leaving groups.

- Polymerization Performance : Homopolymers of this derivative achieve degrees of polymerization (DP) up to ~30 due to precipitation issues. Copolymerization with bulkier esters (e.g., 2-ethylhexyl or isopropyl derivatives) improves solubility, enabling DP >100 .

- Electronic Effects : Sulfonate groups are stronger electron-withdrawing groups than bromine, altering electronic properties of resulting polymers. This enhances stability in cross-coupling reactions but may reduce nucleophilic substitution rates .

Bromomethyl-Substituted Derivatives with Alkoxy Groups

1,4-Bis(bromomethyl)-2,5-bis(octyloxy)benzene (OPCBMMB)

- Structure : Combines bromomethyl and octyloxy substituents.

- Applications : Used in fullerene-based oligomers (e.g., OPCBMMB) for organic photovoltaics. Blending with poly(3-hexylthiophene) (P3HT) enhances conductivity, especially in chloroform-cast films .

- Solubility: Octyloxy groups improve solubility in non-polar solvents, enabling thin-film fabrication via Langmuir-Schaeffer techniques .

Methyl 2,5-Bis(phenylmethoxy)benzoate

Fluorinated Analogues

Methyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate

- Electron-Withdrawing Effects : Trifluoroethoxy groups increase electronegativity, making the compound suitable for electron-deficient aromatic systems.

- Industrial Use : Available at industrial scale (99% purity) for applications requiring resistance to hydrolysis .

Methyl 2,5-Bis(trifluoromethylsulfonyloxy)benzoate

Research Findings and Trends

- Polymerization Efficiency : Bulky substituents (e.g., tert-butyl) in bromomethyl analogues hinder polymerization by promoting side reactions, whereas fluorinated derivatives achieve higher DPs due to improved leaving group ability .

- Solvent Effects : Solvent choice (e.g., xylene vs. chloroform) significantly impacts conductivity in blends with P3HT, with xylene favoring poly(fullerene)s and chloroform enhancing OPCBMMB performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。